ZAPA sulfate

Descripción general

Descripción

ZAPA sulfate is an agonist at low affinity GABAA receptors . It is more potent than either GABA or muscimol . It is used as a useful ligand to investigate GABA receptors linked to benzodiazepine receptors .

Molecular Structure Analysis

ZAPA sulfate has a molecular weight of 244.24 and its chemical formula is C4H8N2O6S2 . The structure of E. coli ZapA reveals a charged α-helix important for FtsZ interactions .Physical And Chemical Properties Analysis

ZAPA sulfate appears as a powder . It is soluble to 10 mM in water . It is recommended to desiccate it at -20°C .Aplicaciones Científicas De Investigación

GABA A Receptor Agonist

ZAPA sulfate is known to be more potent than GABA or muscimol as an agonist at low-affinity GABA A receptors . This makes it a valuable ligand for investigating GABA receptors linked to benzodiazepine receptors, which are pivotal in understanding the pharmacology of sedatives and anxiolytic drugs.

GABA A -ρ Receptor Antagonist

Apart from being an agonist at GABA A receptors, ZAPA sulfate also acts as an antagonist at GABA A -ρ receptors . This dual functionality allows researchers to study the contrasting effects of agonism and antagonism on the same ion channel family, providing insights into receptor subtypes and their physiological roles.

Neuropharmacological Research

ZAPA sulfate’s interaction with GABA receptors makes it a significant compound in neuropharmacological research. It has been used to study the modulation of spinal GABAergic analgesia, which is crucial for developing new analgesic drugs .

Chromosomal Organization Studies

In the context of bacterial cells, proteins such as ZapA and ZapB play a role in chromosomal organization and dynamics. While not directly related to ZAPA sulfate, the study of these proteins can provide a framework for understanding how small molecules like ZAPA sulfate could influence chromosomal behavior and segregation .

Muscle Cell Research

ZAPA sulfate has been shown to induce membrane hyperpolarization in Ascaris muscle cells, with an EC50 of 10.3 μM . This application is particularly relevant in parasitology and could lead to the development of novel anthelmintic drugs.

Mecanismo De Acción

Target of Action

ZAPA sulfate is an agonist at low-affinity GABAA receptors . GABAA receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

ZAPA sulfate interacts with its target, the GABAA receptors, and induces membrane hyperpolarization . Hyperpolarization is a change in a cell’s membrane potential that makes it more negative, inhibiting the generation of an action potential. It is a key mechanism in neural communication and contributes to the processing and transmission of neural signals.

Biochemical Pathways

It is known that zapa sulfate’s action on gabaa receptors can influence neuronal signaling . The interaction of ZAPA sulfate with GABAA receptors may affect various biochemical pathways related to neural communication and potentially influence the functioning of the nervous system.

Result of Action

The primary molecular effect of ZAPA sulfate’s action is the induction of membrane hyperpolarization . This can lead to a decrease in neuronal excitability, which may have various downstream effects at the cellular level, depending on the specific neural pathways involved.

Safety and Hazards

Direcciones Futuras

Propiedades

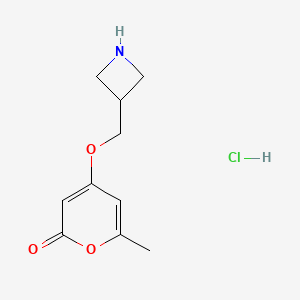

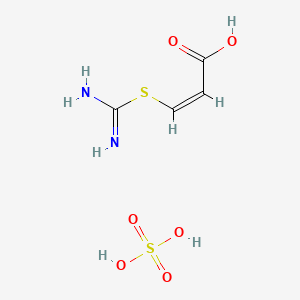

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZAPA sulfate | |

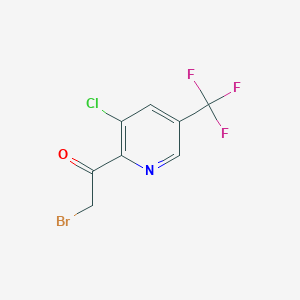

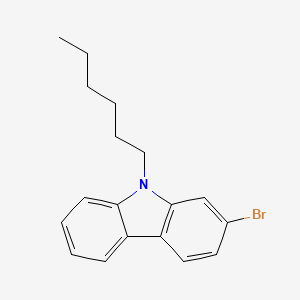

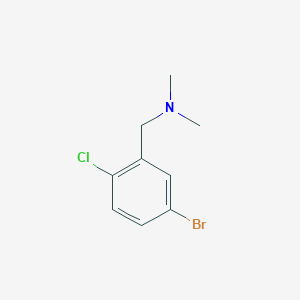

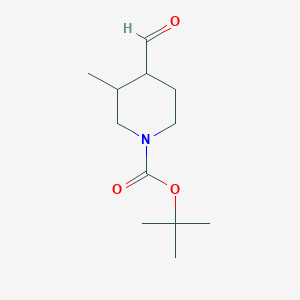

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

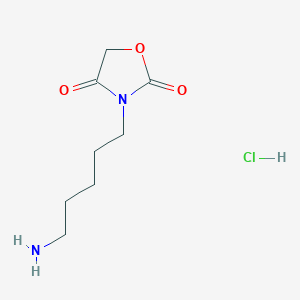

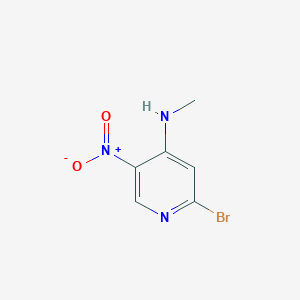

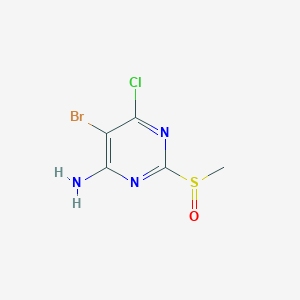

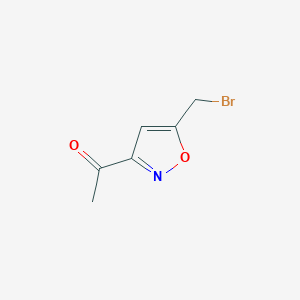

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)

![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)